3-chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyridazine
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Overview
Description
3-chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyridazine is a chemical compound with the molecular formula C9H9ClN4 and a molecular weight of 208.65 g/mol . This compound is characterized by the presence of a chloro group at the 3-position and a 1,3-dimethyl-1H-pyrazol-4-yl group at the 6-position of the pyridazine ring . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyridazine typically involves the reaction of 3-chloropyridazine with 1,3-dimethyl-1H-pyrazole under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3-chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyridazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
3-chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyridazine can be compared with other similar compounds, such as:
3-chloro-6-(1H-imidazol-1-yl)pyridazine: This compound has an imidazole group instead of a pyrazole group, leading to different chemical and biological properties.
3-chloro-6-(1H-pyrazol-1-yl)pyridazine: This compound lacks the methyl groups on the pyrazole ring, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-chloro-6-(1,3-dimethylpyrazol-4-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c1-6-7(5-14(2)13-6)8-3-4-9(10)12-11-8/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCXMWAVICKMQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NN=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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